molecular formula C24H18F3N7O2 B2915650 N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide CAS No. 1172753-11-5

N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide

货号: B2915650
CAS 编号: 1172753-11-5
分子量: 493.45
InChI 键: XXVBBRNZOYPGEO-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolo[3,4-d]pyrimidine derivative characterized by a fused heterocyclic core. Key structural features include:

  • A p-tolyl group (4-methylphenyl) at the N-1 position of the pyrazolo[3,4-d]pyrimidine ring.
  • A trifluoromethyl benzamide substituent at the C-4 position of the pyrazole ring.
  • A methyl group at the C-3 position of the pyrazole moiety.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazolo-pyrimidine core is a common scaffold in kinase inhibitors due to its ability to mimic ATP binding . Synthesis likely involves multi-step reactions starting from pyrazole intermediates, as seen in analogous compounds (e.g., hydrazine derivatives reacting with trifluoroacetylacetone) .

属性

IUPAC Name

N-[5-methyl-2-[1-(4-methylphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]pyrazol-3-yl]-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N7O2/c1-13-3-9-17(10-4-13)33-20-18(12-28-33)22(36)31-23(30-20)34-19(11-14(2)32-34)29-21(35)15-5-7-16(8-6-15)24(25,26)27/h3-12H,1-2H3,(H,29,35)(H,30,31,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXVBBRNZOYPGEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)NC(=N3)N4C(=CC(=N4)C)NC(=O)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-(trifluoromethyl)benzamide is a novel derivative of pyrazole and pyrimidine, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, anti-inflammatory effects, and potential as an enzyme inhibitor.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that may contribute to its biological activity. The presence of trifluoromethyl and methyl groups enhances lipophilicity, potentially influencing pharmacokinetics and bioavailability.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Many pyrazole derivatives have shown significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines .
  • Anti-inflammatory Effects : Pyrazole derivatives are known for their anti-inflammatory properties. They inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes .
  • Enzyme Inhibition : The compound may act as an inhibitor for several enzymes involved in cancer progression and inflammation, including cyclin-dependent kinases (CDKs) and topoisomerases .

Anticancer Studies

Recent studies have highlighted the anticancer potential of similar pyrazole compounds. For example:

  • A study reported that a related pyrazolo[3,4-d]pyrimidine exhibited significant growth inhibition in MCF-7 cells with an IC50 value of approximately 7.01 µM .
  • Another compound demonstrated an ability to induce apoptosis in cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Anti-inflammatory Mechanisms

The anti-inflammatory activity of pyrazole derivatives is attributed to their ability to inhibit COX enzymes:

  • In vitro studies have shown that these compounds can effectively reduce prostaglandin synthesis, leading to decreased inflammation markers .

Enzyme Inhibition

The compound's structure suggests potential interactions with various enzymes:

  • Cyclin-dependent Kinase Inhibition : Pyrazole derivatives have been studied for their ability to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in cancer cells .

Case Studies

Study ReferenceCompound TestedCell LineIC50 (µM)Mechanism
Xia et al. Pyrazolo[3,4-d]pyrimidineMCF-77.01Apoptosis induction
Fan et al. 1-(2′-hydroxy-3′-aroxypropyl)-3-arylA54949.85Autophagy induction
Balbi et al. Pyrazole scaffoldA27808.55Microtubule disassembly

相似化合物的比较

Comparison with Structurally Similar Compounds

The compound’s structural and functional properties are contextualized below against analogs with pyrazolo-pyrimidine cores or related substituents.

Table 1: Structural and Functional Comparison

Compound Name (Core Structure) Key Substituents Pharmacological Relevance Reference
Target Compound (Pyrazolo[3,4-d]pyrimidine) - 4-(Trifluoromethyl)benzamide
- p-Tolyl
- 3-Methylpyrazole
Hypothesized kinase inhibition (ATP-binding mimic)
3-Methyl-N-[(4S,5S)-3-methyl-4-(4-methylphenyl)... (Pyrazolo[3,4-b]pyridine) - Methyl groups at C-3 and C-4
- Benzamide substituent
Potential kinase inhibitor (structural analog)
6-(4-Benzylpiperazin-1-yl)-N-(3-chloro-4-methoxyphenyl)... (Pyrazolo[3,4-d]pyrimidine) - Benzylpiperazinyl group
- Chloro-methoxy phenyl
Kinase inhibition (e.g., JAK/STAT pathway)
1-(3,5-Dialkyl-4-Hydroxybenzyl)-Pyrazole (Pyrazole) - Trifluoromethyl/methyl substituents
- Hydroxybenzyl group
Anticancer, anti-inflammatory activity

Key Observations:

Core Structure Variations :

  • The pyrazolo[3,4-d]pyrimidine core (target compound) is structurally distinct from pyrazolo[3,4-b]pyridine () but shares ATP-binding mimicry properties .
  • Substitution at the N-1 position (e.g., p-tolyl vs. benzylpiperazinyl in ) modulates target selectivity and pharmacokinetics .

Trifluoromethyl Group: The 4-(trifluoromethyl)benzamide moiety in the target compound improves metabolic stability compared to non-fluorinated analogs (e.g., hydroxybenzyl pyrazoles in ) . Similar trifluoromethyl groups in CGRP receptor antagonists (e.g., MK-0974) enhance oral bioavailability .

Biological Activity :

  • Pyrazolo-pyrimidine derivatives with chloro-methoxy phenyl groups () exhibit enhanced kinase inhibition due to halogen-mediated hydrophobic interactions .
  • The p-tolyl group in the target compound may enhance binding affinity through π-π stacking in hydrophobic enzyme pockets .

Computational and Experimental Insights

  • Chemical Similarity Analysis :
    ChemGPS-NP () and molecular fingerprints (e.g., SPP in ) could position the target compound in chemical space relative to kinase inhibitors like imatinib or dasatinib .
  • QSAR Predictions :
    XGBoost models () predict solubility and bioavailability. The trifluoromethyl group likely reduces solubility (logP ~3.5) but improves membrane permeability .
  • Synthetic Challenges : Isomerization risks (e.g., pyrazolotriazolopyrimidines in ) necessitate precise reaction conditions to avoid tautomeric byproducts .

常见问题

Q. How does polymorphism affect physicochemical properties and bioactivity?

  • Methodological Answer : Screen polymorphs via DSC and PXRD. Compare dissolution rates in simulated gastric fluid and solubility in DMSO/PBS. Bioassays under standardized conditions (e.g., 37°C, pH 7.4) link crystal form to activity .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。